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molecular formula C15H10BrIO3 B8586377 Methanone, (2-bromo-5-iodophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-

Methanone, (2-bromo-5-iodophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-

Cat. No. B8586377
M. Wt: 445.05 g/mol
InChI Key: PMFLZOKAHBEXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722633B2

Procedure details

(Note: This reaction was done in 5 lit. R. B. flask). To a stirred solution of (2-bromo-5-iodo-phenyl)-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanone (180 g, 404.49 mmol) in trifluoroacetic acid (600 ml) was added triethylsilane (386.5 ml, 2426.9 mmol) followed by triflic acid (2.3 ml) at room temperature (note: after addition of 1 drop of triflic acid exotherm was observed so addition was done very slowly in such a way that reaction mixture refluxed gently). After stirring for 25 min at room temperature, volatiles were evaporated under reduced pressure. The resulting residue was taken in ethyl acetate (1500 ml) and washed with saturated aqueous sodium bicarbonate solution (1000 ml×2), water (1000 ml), brine (1000 ml), dried over sodium sulfate, and concentrated. The resulting residue was triturated with hexane. The residue was recrystallized from ethanol to give 147 g of 6-(2-bromo-5-iodo-benzyl)-2,3-dihydro-benzo[1,4]dioxine.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
386.5 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:20]=[CH:19][C:14]2[O:15][CH2:16][CH2:17][O:18][C:13]=2[CH:12]=1)=O.C([SiH](CC)CC)C.OS(C(F)(F)F)(=O)=O>FC(F)(F)C(O)=O.OS(C(F)(F)F)(=O)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[CH2:9][C:11]1[CH:20]=[CH:19][C:14]2[O:15][CH2:16][CH2:17][O:18][C:13]=2[CH:12]=1

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)I)C(=O)C1=CC2=C(OCCO2)C=C1
Name
Quantity
386.5 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
600 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)C(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 25 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was observed so addition
CUSTOM
Type
CUSTOM
Details
that reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
refluxed gently)
CUSTOM
Type
CUSTOM
Details
volatiles were evaporated under reduced pressure
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution (1000 ml×2), water (1000 ml), brine (1000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with hexane
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
BrC1=C(CC2=CC3=C(OCCO3)C=C2)C=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 147 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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